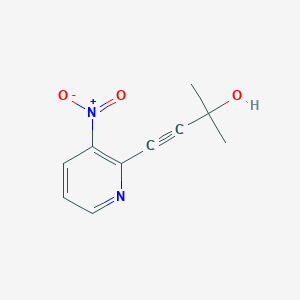
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is an organic compound with a unique structure that combines a pyridine ring with a nitro group and an alkyne functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The process involves the following steps:
Reactants: 3-iodopyridine, 2-Methyl-3-butyn-2-ol, Pd(PPh3)2Cl2, CuI, THF, Et3N.
Reaction Conditions: The reaction mixture is stirred at room temperature under an argon atmosphere for several hours.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2-Methyl-4-(3-aminopyridin-2-yl)but-3-yn-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in medicinal chemistry and biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(2-pyridyl)but-3-yn-2-ol
- 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
- 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
Uniqueness
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and interactions with biological targets .
Properties
CAS No. |
671198-31-5 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H10N2O3/c1-10(2,13)6-5-8-9(12(14)15)4-3-7-11-8/h3-4,7,13H,1-2H3 |
InChI Key |
OOXSDYATOCTTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=C(C=CC=N1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















